

# Application Note: Comprehensive Analytical Characterization of 3-(4-Ethylphenoxy)piperidine

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## Compound of Interest

Compound Name: 3-(4-Ethylphenoxy)piperidine

CAS No.: 946726-06-3

Cat. No.: B1388790

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## Introduction: The Analytical Imperative for 3-(4-Ethylphenoxy)piperidine

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.<sup>[1]</sup> Its saturated heterocyclic structure provides a three-dimensional scaffold that is invaluable for exploring chemical space in drug discovery.<sup>[2]</sup> **3-(4-Ethylphenoxy)piperidine**, a molecule combining this critical piperidine ring with a substituted phenoxy group, represents a key intermediate or potential active pharmaceutical ingredient (API). Its synthesis, like that of many piperidine derivatives, can arise from various routes, including the reduction of corresponding pyridine precursors or through multi-step cyclization reactions.<sup>[1][3]</sup>

The efficacy and safety of any final drug product are fundamentally dependent on the quality of the API.<sup>[4]</sup> Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but an essential component of the development lifecycle. This guide provides a comprehensive framework for the analytical characterization of **3-(4-Ethylphenoxy)piperidine**, detailing orthogonal methods for structural confirmation, purity assessment, and impurity profiling. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, grounded in principles of scientific integrity and regulatory compliance.

## Physicochemical Profile and Reference Standards

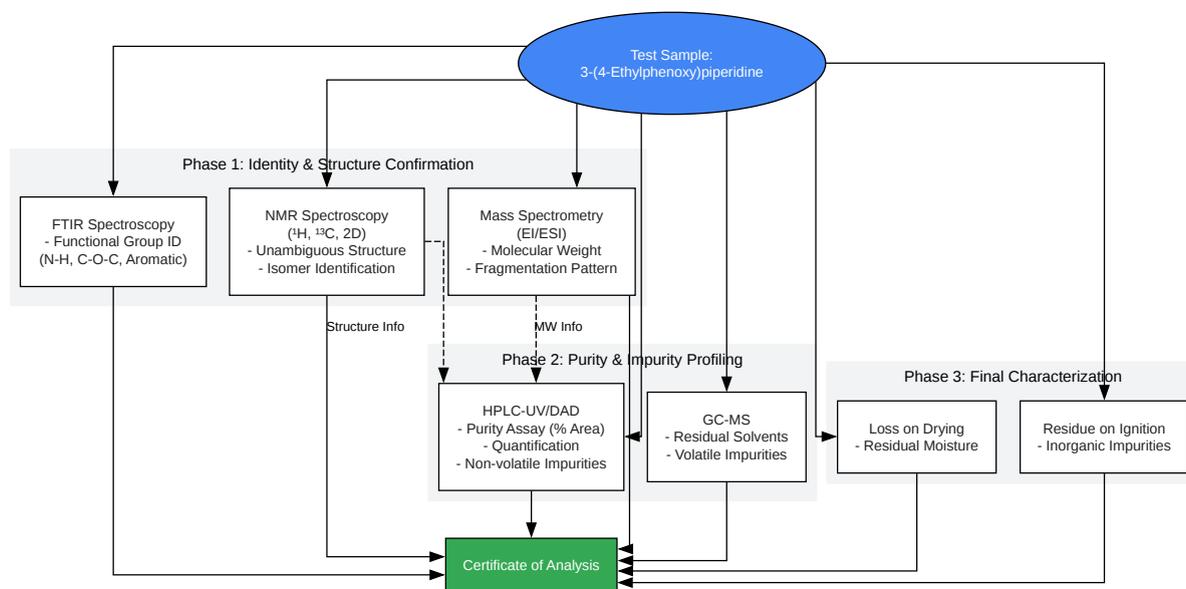
A foundational understanding of the molecule's physical and chemical properties is paramount for the rational development of analytical methods. For instance, the basicity of the piperidine nitrogen ( $pK_a \approx 8-9$ ) and the lipophilicity imparted by the ethylphenoxy group dictate solubility and chromatographic behavior.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>19</sub> NO	-
Molecular Weight	205.30 g/mol	-
Appearance	Off-white to pale yellow solid/oil	Typical for class
Predicted XLogP3	3.1	PubChem
Hydrogen Bond Donor Count	1 (Piperidine N-H)	PubChem
Hydrogen Bond Acceptor Count	2 (Piperidine N, Ether O)	PubChem
pKa (Basic, Predicted)	~8.5 - 9.5	Inferred from piperidine

A qualified reference standard of **3-(4-Ethylphenoxy)piperidine** with a certificate of analysis (purity >99.5%) is required for all quantitative analyses.

## Orthogonal Analytical Strategy: A Multi-Technique Approach

No single analytical technique can fully characterize a pharmaceutical compound. A comprehensive assessment relies on an integrated workflow utilizing orthogonal methods, where each technique provides distinct and complementary information. This approach ensures a high degree of confidence in the final report of identity, purity, and quality.



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Caption: Integrated workflow for the comprehensive characterization of **3-(4-Ethylphenoxy)piperidine**.

## Chromatographic Methods: Purity and Impurity Determination

Chromatographic techniques are the gold standard for assessing the purity of APIs and identifying potential process-related impurities or degradation products.[5]

## High-Performance Liquid Chromatography (HPLC) for Purity Assay

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of **3-(4-Ethylphenoxy)piperidine** due to its excellent resolving power for non-volatile organic molecules. The presence of the phenoxy chromophore allows for sensitive detection using a UV detector.

Causality Behind Method Choices:

- **Column:** A C18 stationary phase is selected for its versatility and hydrophobic retention mechanism, which is well-suited for the XLogP of the analyte.
- **Mobile Phase:** The basic nature of the piperidine nitrogen necessitates an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase.<sup>[6]</sup> This protonates the nitrogen, ensuring a single ionic species and preventing peak tailing by minimizing interactions with residual silanols on the silica support.
- **Detector:** A Diode Array Detector (DAD) is preferred over a simple UV detector as it provides spectral data across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.

Table 1: Recommended HPLC-DAD Conditions

Parameter	Condition	Rationale
Column	C18, 150 x 4.6 mm, 3.5 $\mu$ m	Standard for API purity analysis.
Mobile Phase A	0.1% Formic Acid in Water	Acidic modifier for good peak shape.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic solvent for elution.
Gradient	30% B to 95% B over 15 min	To elute impurities with a wide polarity range.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Column Temp.	30 $^{\circ}$ C	Ensures reproducible retention times.
Detection	DAD, 274 nm ( $\lambda$ max of phenoxy)	Provides good sensitivity and selectivity.
Injection Vol.	5 $\mu$ L	Minimizes potential for column overload.
Sample Conc.	0.5 mg/mL in 50:50 ACN:Water	Ensures sufficient signal and solubility.

- **System Preparation:** Equilibrate the HPLC system with the initial mobile phase conditions (70:30 A:B) until a stable baseline is achieved.
- **System Suitability Test (SST):** Perform five replicate injections of the reference standard solution. The relative standard deviation (RSD) for the peak area and retention time should be  $\leq 2.0\%$ .
- **Standard Preparation:** Accurately weigh and dissolve the reference standard in the diluent to prepare a 0.5 mg/mL stock solution.
- **Sample Preparation:** Prepare the test sample at the same concentration (0.5 mg/mL) as the standard. Ensure complete dissolution.

- Analysis: Inject the standard and sample solutions.
- Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method:
  - % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

## Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is essential for identifying and quantifying residual solvents from the synthesis and purification process, as well as any volatile organic impurities.[7] The structure of **3-(4-Ethylphenoxy)piperidine** is amenable to GC analysis without derivatization.

Causality Behind Method Choices:

- Injector: Split injection is used to prevent column overloading and ensure sharp peaks for the main component.
- Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) provides excellent separation for a wide range of volatile and semi-volatile compounds.
- Detector: A mass spectrometer provides definitive identification of impurities based on their mass spectra and fragmentation patterns, which can be compared against standard libraries (e.g., NIST).

Table 2: Recommended GC-MS Conditions

Parameter	Condition
Column	DB-5ms, 30 m x 0.25 mm, 0.25 $\mu$ m
Carrier Gas	Helium, constant flow 1.2 mL/min
Inlet Temp.	250 $^{\circ}$ C
Injection Mode	Split (50:1)
Oven Program	50 $^{\circ}$ C (hold 2 min), ramp to 280 $^{\circ}$ C at 15 $^{\circ}$ C/min, hold 5 min
MS Transfer Line	280 $^{\circ}$ C
Ion Source Temp.	230 $^{\circ}$ C
Ionization Mode	Electron Ionization (EI), 70 eV
Mass Range	35 - 450 amu

- System Preparation: Condition the GC column and perform a system blank run to ensure no background contamination.
- Sample Preparation: Accurately dissolve a known amount of the sample (~10 mg) in a suitable volatile solvent (e.g., Dichloromethane) to a final concentration of 10 mg/mL.
- Analysis: Inject the sample solution into the GC-MS system.
- Data Processing:
  - Identify the main peak corresponding to **3-(4-Ethylphenoxy)piperidine**.
  - Identify other peaks by comparing their mass spectra with the NIST library.
  - Quantify residual solvents using a pre-established calibration curve if required by regulatory guidelines (e.g., ICH Q3C).

## Spectroscopic Methods: Definitive Structural Elucidation

Spectroscopic methods provide irrefutable evidence of the molecular structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination.[8] Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are required for full characterization.

Expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectral Data (in  $\text{CDCl}_3$ ):

- $^1\text{H}$  NMR: Signals expected for the ethyl group (triplet and quartet), aromatic protons (doublets), piperidine ring protons (complex multiplets), and the N-H proton (broad singlet). The chemical shifts of the piperidine protons adjacent to the nitrogen and the ether linkage will be key indicators.[9][10]
- $^{13}\text{C}$  NMR: Distinct signals for all 13 carbon atoms, including the ethyl carbons, the six aromatic carbons, and the five piperidine carbons.

Table 3: Predicted NMR Chemical Shift Assignments

Position	Predicted $^1\text{H}$ Shift (ppm)	Predicted $^{13}\text{C}$ Shift (ppm)
Ethyl $-\text{CH}_3$	~1.2 (t)	~16
Ethyl $-\text{CH}_2$	~2.6 (q)	~28
Aromatic (ortho to O)	~6.9 (d)	~115
Aromatic (meta to O)	~7.1 (d)	~128
Piperidine N-H	~1.5-2.5 (br s)	-
Piperidine C3-H	~4.2-4.5 (m)	~75 (C-O)
Other Piperidine C-H	~1.5-3.2 (m)	~30-50

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Acquisition: Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and, if necessary, 2D spectra (e.g., COSY, HSQC) on a spectrometer ( $\geq 400$  MHz).

- Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction).
- Interpretation: Assign all proton and carbon signals to the molecular structure. Confirm connectivity and stereochemistry using 2D NMR data.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable technique for confirming the presence of key functional groups.<sup>[11]</sup><sup>[12]</sup>

Causality Behind Interpretation: The presence of specific vibrational bands provides a molecular fingerprint. For **3-(4-Ethylphenoxy)piperidine**, the key is to identify the N-H stretch of the secondary amine, the C-O-C stretch of the aryl ether, and the characteristic bands of the substituted aromatic ring.<sup>[13]</sup>

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
~3300 (broad)	N-H Stretch	Secondary Amine
~3050-3020	C-H Stretch	Aromatic
~2950-2850	C-H Stretch	Aliphatic (Piperidine, Ethyl)
~1600, ~1500	C=C Stretch	Aromatic Ring
~1240 (strong)	C-O-C Stretch	Aryl Ether
~830	C-H Bend	p-Disubstituted Benzene

- Sample Preparation: Place a small amount of the sample directly onto the attenuated total reflectance (ATR) crystal. Alternatively, prepare a KBr pellet.
- Background Collection: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

- **Sample Collection:** Collect the sample spectrum (typically 16-32 scans at a resolution of 4  $\text{cm}^{-1}$ ).
- **Interpretation:** Identify the characteristic absorption bands and compare them to the expected values to confirm the functional groups.

## Mass Spectrometry (MS)

MS provides the molecular weight and crucial structural information through fragmentation analysis.<sup>[14]</sup>

Expected Fragmentation Pattern (EI):

- **Molecular Ion ( $M^+$ ):** A peak at  $m/z = 205$ .
- **Key Fragments:** Cleavage of the ether bond can lead to fragments corresponding to the ethylphenoxy radical ( $m/z 121$ ) or the piperidine cation. Loss of the ethyl group from the aromatic ring ( $M-29$ ) is also a likely fragmentation pathway.
- **Sample Preparation:** Prepare a dilute solution (1-10  $\mu\text{g/mL}$ ) of the sample in a suitable solvent like methanol or acetonitrile.
- **Analysis:** Infuse the sample solution directly into the mass spectrometer using an electrospray ionization (ESI) source (for soft ionization, showing  $[M+H]^+$  at  $m/z 206$ ) or analyze via the GC-MS protocol for EI fragmentation data.
- **Interpretation:** Confirm the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to support the proposed structure.

## Conclusion

The analytical characterization of **3-(4-Ethylphenoxy)piperidine** requires a systematic and orthogonal approach. The combination of chromatographic and spectroscopic techniques detailed in this guide provides a robust framework for confirming its identity, quantifying its purity, and profiling potential impurities. Adherence to these protocols will ensure a high level of confidence in the quality of the material, supporting its use in research, development, and manufacturing environments.

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